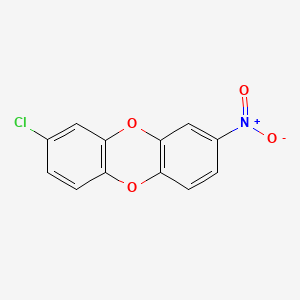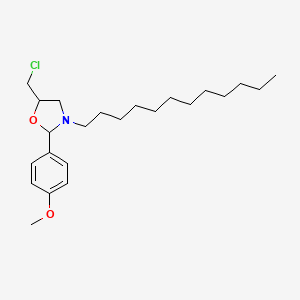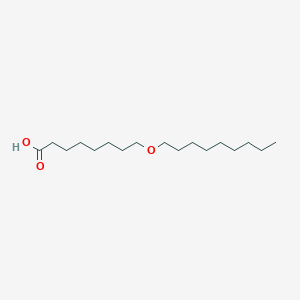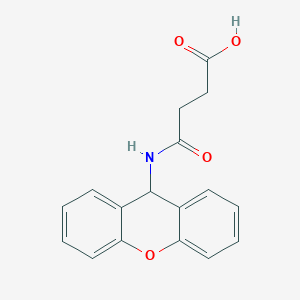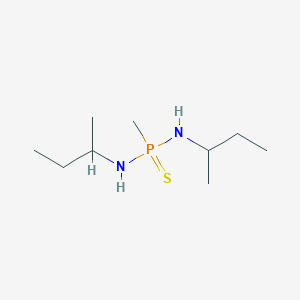
N,N'-Dibutan-2-yl-P-methylphosphonothioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is a chemical compound known for its unique structure and properties It belongs to the class of phosphonothioic diamides, which are characterized by the presence of a phosphonothioic group attached to two butan-2-yl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide typically involves the reaction of phosphonothioic acid derivatives with butan-2-yl amines. One common method is the reaction of P-methylphosphonothioic dichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, typically around 0-5°C, and then gradually warmed to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into phosphonothioic hydrides using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups are replaced by other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Phosphonothioic oxides
Reduction: Phosphonothioic hydrides
Substitution: Various substituted phosphonothioic diamides
Scientific Research Applications
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific molecular pathways.
Industry: Utilized as an additive in lubricants and hydraulic fluids to improve their thermal stability and reduce wear.
Mechanism of Action
The mechanism of action of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in industrial applications.
N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide: A phosphonothioic diamide with similar structural features, used in coordination chemistry.
Uniqueness
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is unique due to its specific combination of butan-2-yl and methyl groups attached to the phosphonothioic core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor further distinguish it from other similar compounds.
Properties
CAS No. |
109120-51-6 |
|---|---|
Molecular Formula |
C9H23N2PS |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-[(butan-2-ylamino)-methylphosphinothioyl]butan-2-amine |
InChI |
InChI=1S/C9H23N2PS/c1-6-8(3)10-12(5,13)11-9(4)7-2/h8-9H,6-7H2,1-5H3,(H2,10,11,13) |
InChI Key |
NAHFNGAMHVOBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NP(=S)(C)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
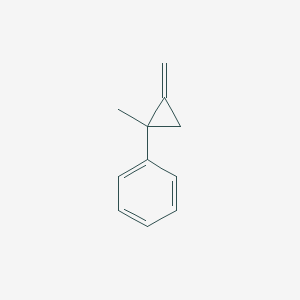

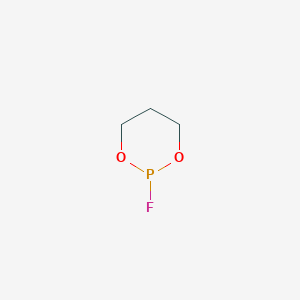
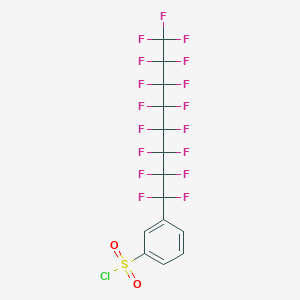
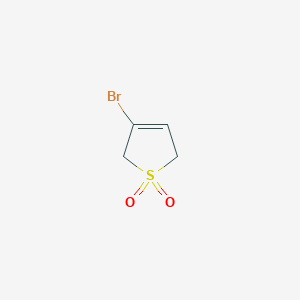
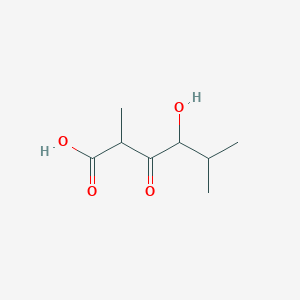
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
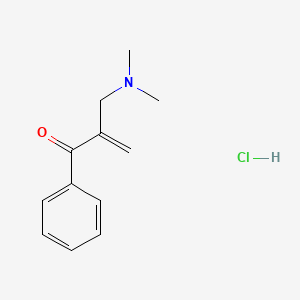
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
